![molecular formula C18H14N6O2S B2666909 N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034380-41-9](/img/structure/B2666909.png)
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiazol-2-yloxy)benzamide
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Description
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiazol-2-yloxy)benzamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a member of the triazole family and has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Biological Activity
A study conducted by Patel and Patel (2015) involved the synthesis of a novel series of heterocyclic compounds, including derivatives of N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide. These compounds were characterized and evaluated for their antibacterial and antifungal activities, demonstrating potential applications in developing new antimicrobial agents Patel & Patel, 2015.
Antiviral Activities
Hebishy et al. (2020) described a new route for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles, showing significant antiavian influenza virus activity. This synthesis route produced compounds with notable antiviral activities against bird flu influenza (H5N1), highlighting the potential for developing new antiviral medications Hebishy, Salama, & Elgemeie, 2020.
Chemical Synthesis and Methodologies
Dotsenko et al. (2019) explored the possibilities of the Mannich reaction in synthesizing N-, S,N-, and Se,N-heterocycles. This study demonstrated the versatility of certain precursors, including pyridine substrates, in synthesizing a wide range of heterocyclic compounds with potential for various biological applications Dotsenko et al., 2019.
Gelation Behavior and Molecular Assembly
Yadav and Ballabh (2020) investigated a series of N-(thiazol-2-yl)benzamide derivatives for their gelation behavior, focusing on the role of methyl functionality and S⋯O interaction in gelation/non-gelation behavior. This research contributes to the understanding of molecular assembly and the development of new materials with specific physical properties Yadav & Ballabh, 2020.
properties
IUPAC Name |
N-[(1-pyridin-4-yltriazol-4-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2S/c25-17(13-1-3-16(4-2-13)26-18-20-9-10-27-18)21-11-14-12-24(23-22-14)15-5-7-19-8-6-15/h1-10,12H,11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDVOIKAMPMVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CN(N=N2)C3=CC=NC=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiazol-2-yloxy)benzamide |
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